molecular formula C18H16N2O2S B5638225 3-(2-oxo-2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(2-oxo-2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5638225
M. Wt: 324.4 g/mol
InChI Key: DBOUKPVCBIOCLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to the specified compound involves several key steps, including the reaction of amino-mercapto tetrahydrobenzothienopyrimidinones with different aldehydes and ketones. A variety of methods, such as the aza-Wittig reaction and subsequent cyclization, have been developed to synthesize these derivatives, showcasing the compound's versatility in chemical synthesis (Ashalatha et al., 2007), (Liu et al., 2006).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the compound's interactions and reactivity. Studies involving X-ray diffraction and density functional theory (DFT) have been employed to characterize the molecular geometry, confirming the compound's complex structure and providing insights into its reactivity and interaction potentials (Özdemir et al., 2015).

Chemical Reactions and Properties

The compound exhibits a range of chemical reactivities, including cyclization reactions and interactions with various nucleophiles, leading to a diverse array of derivatives. These reactions are pivotal for exploring the compound's potential in pharmaceutical applications and understanding its underlying chemical properties (Chen & Liu, 2019), (Shi et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are essential for determining the compound's suitability in various applications. Techniques like single-crystal X-ray diffraction have been utilized to elucidate the crystalline structure, providing valuable information on the compound's physical characteristics and stability (Özdemir et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents and stability under various conditions, have been extensively studied. These investigations help in understanding the compound's potential for modifications and applications in diverse chemical and pharmaceutical fields (Alagarsamy et al., 2007), (Ding et al., 2003).

properties

IUPAC Name

3-phenacyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c21-14(12-6-2-1-3-7-12)10-20-11-19-17-16(18(20)22)13-8-4-5-9-15(13)23-17/h1-3,6-7,11H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOUKPVCBIOCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenacyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

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